molecular formula C8H8Cl2N2 B2458612 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline CAS No. 2230807-88-0

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B2458612
CAS No.: 2230807-88-0
M. Wt: 203.07
InChI Key: FRFYGQBIVVBERF-UHFFFAOYSA-N
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Description

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline typically involves the chlorination of 5,6,7,8-tetrahydroquinoxaline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted quinoxaline derivatives.

    Oxidation Reactions: Quinoxaline derivatives.

    Reduction Reactions: Tetrahydroquinoxaline derivatives.

Scientific Research Applications

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another chlorinated quinoxaline derivative with different functional groups and properties.

    5,6,7,8-Tetrahydroquinoxaline: The parent compound without the chlorine substitutions.

Uniqueness

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-5,6,7,8-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFYGQBIVVBERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=C(N=C2C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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